molecular formula C36H46Cl2N8 B1384726 Unii-bcl52W269S CAS No. 86486-21-7

Unii-bcl52W269S

Cat. No. B1384726
CAS RN: 86486-21-7
M. Wt: 661.7 g/mol
InChI Key: FOMVJBVEKHCGDV-UHFFFAOYSA-N
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Description

“Unii-bcl52W269S” is a unique identifier generated by the FDA’s Substance Registration System . It refers to a substance known as "1,4-BIS(3-(4-(7-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZINE" . This identifier is used in electronic listing and other regulatory activities throughout product life cycles .

Scientific Research Applications

Nanoparticle Synthesis

The development of new materials, including inorganic nanoparticles, is a central focus of chemical research. Advancements in this field are driven by discoveries in scientific research, such as those in the electronics industry, where the evolution from vacuum tubes to diodes, transistors, and chips was driven by new semiconducting materials. This progression showcases the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).

Brain and Behavioral Development Studies

The UNC/UMN Baby Connectome Project (BCP) aims to characterize brain and behavioral development in typically developing infants across the first five years of life. By combining advanced MRI techniques with behavioral assessments, this study provides insights into the structural and functional connectivity of the developing brain, contributing significantly to our understanding of early life brain and behavior associations (Howell et al., 2019).

Intracellular Protein Localization

Research into the intracellular locations of the Bcl-2 protein, an integral membrane protein encoded by the bcl-2 gene, reveals its presence in nuclear, heavy-membrane, and light-membrane fractions, excluding the cytosol. This study contributes to the understanding of the complex intracellular distribution of proteins, essential for unraveling cellular mechanisms and potential therapeutic targets (Krajewski et al., 1993).

Gene Engineering Education

Incorporating research studies in the teaching of Gene Engineering allows students to acquire and apply knowledge in a manner similar to scientific research. This approach, which includes topic selection, experimental guidance, and real-world application, enriches the educational experience and mirrors the practical applications of scientific research (Li Xiu-pin, 2015).

Ergonomics in Brain-Computer Interface (BCI) Devices

The increasing use of BCI devices in research necessitates the evaluation of their ergonomics for enhanced usability and effectiveness. This involves assessing comfort during prolonged use, preparation time, signal reliability, and individual differences, contributing to the development of more user-friendly BCI technologies (Ekandem et al., 2012).

properties

IUPAC Name

7-chloro-4-[4-[3-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]propyl]piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46Cl2N8/c37-29-3-5-31-33(27-29)39-9-7-35(31)45-23-19-43(20-24-45)13-1-11-41-15-17-42(18-16-41)12-2-14-44-21-25-46(26-22-44)36-8-10-40-34-28-30(38)4-6-32(34)36/h3-10,27-28H,1-2,11-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMVJBVEKHCGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CCCN5CCN(CC5)C6=C7C=CC(=CC7=NC=C6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine

CAS RN

86486-21-7
Record name 1,4-Bis(3-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086486217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-BIS(3-(4-(7-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCL52W269S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.